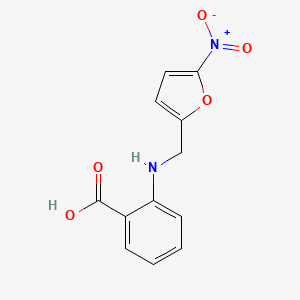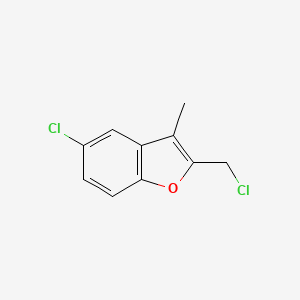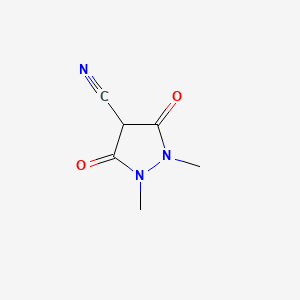![molecular formula C8H9NO2 B12879077 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one is a heterocyclic compound that features a seven-membered ring fused with an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with hydroxylamine to form the oxime, followed by cyclization using an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction volumes, ensuring consistent reaction conditions, and implementing purification techniques suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
- 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid
- 1,5,6,7-Tetrahydro-4H-indol-4-one
Uniqueness
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one is unique due to its specific ring structure and the presence of the isoxazole moiety. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydrocyclohepta[d][1,2]oxazol-4-one |
InChI |
InChI=1S/C8H9NO2/c10-7-3-1-2-4-8-6(7)5-9-11-8/h5H,1-4H2 |
Clave InChI |
BJJJJJPBQDAGJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C2=C(C1)ON=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
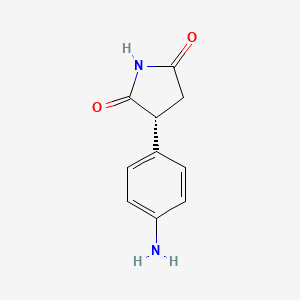
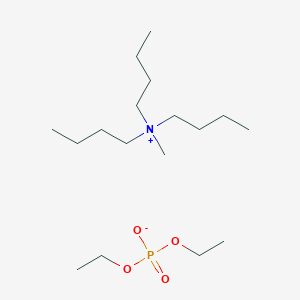
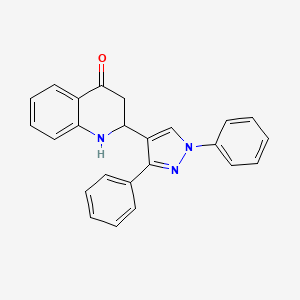
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)

